![molecular formula C9H5N3OS B13098148 3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of benzothiazole and oxadiazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with a suitable nitrile oxide precursor. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the parent compound .
Aplicaciones Científicas De Investigación
3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like topoisomerase, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it can bind to microbial proteins, interfering with their function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: Shares the benzothiazole moiety but lacks the oxadiazole ring.
Oxadiazole: Contains the oxadiazole ring but lacks the benzothiazole moiety.
Thiazole Derivatives: Compounds like thiazole and its derivatives have similar biological activities but different structural features.
Uniqueness
3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H5N3OS |
|---|---|
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H5N3OS/c1-2-4-7-6(3-1)11-9(14-7)8-10-5-13-12-8/h1-5H |
Clave InChI |
ZEUFWRBCUDCSFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=NOC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


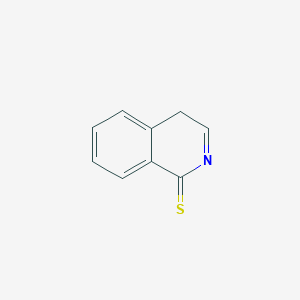
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
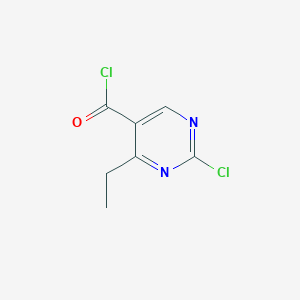


![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
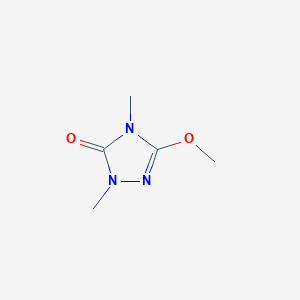
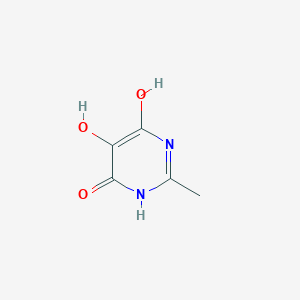
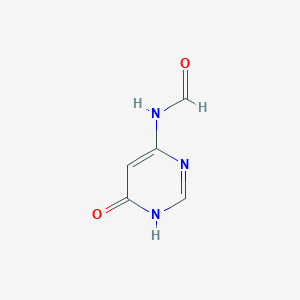

![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)


